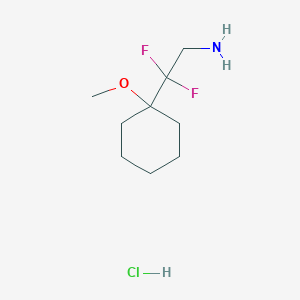

2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2193059-46-8 . It has a molecular weight of 229.7 . The IUPAC name for this compound is this compound . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17F2NO.ClH/c1-13-8(9(10,11)7-12)5-3-2-4-6-8;/h2-7,12H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Catalyst-Free Domino Reaction in Synthesis

A catalyst-free domino reaction involving 2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride was utilized to synthesize furan-2(5H)-one derivatives. This process showed mortality effects against Myzus persicae, highlighting its potential in bioactive molecule synthesis (Yu Zhao et al., 2020).

Role in Fluorination Reactions

The compound played a role in fluorination reactions with substituted (difluoroiodo)arenes, leading to the synthesis of various difluoroethane derivatives. This indicates its utility in complex organic synthesis processes (A. Gregorčič & M. Zupan, 1977).

Solvent Interaction Studies

The compound's interaction with solvents was studied, providing insights into the solvent effects on fluorine-19 nuclear magnetic resonance chemical shifts and fluorine-proton coupling constants. This research can help understand the compound's behavior in different solvent environments (K. Koehler et al., 1978).

Synthesis of Perfluorochemicals

This compound was used in the electrochemical fluorination process to synthesize perfluorinated compounds, indicating its role in developing materials with specific properties like blood substitutes (T. Ono et al., 1985).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that difluorinated compounds often interact with their targets by forming strong hydrogen bonds, which can lead to significant changes in the target’s function .

Biochemical Pathways

Difluorinated compounds are often involved in various biochemical reactions due to their unique chemical properties .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .

Result of Action

It is known that difluorinated compounds can have significant biological effects, often due to their strong interactions with biological targets .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of this compound .

Eigenschaften

IUPAC Name |

2,2-difluoro-2-(1-methoxycyclohexyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2NO.ClH/c1-13-8(9(10,11)7-12)5-3-2-4-6-8;/h2-7,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTBJUXRQZCVMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)C(CN)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-](/img/structure/B2410258.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2410264.png)

![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)

![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)